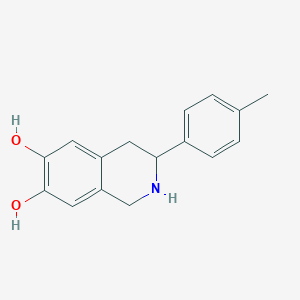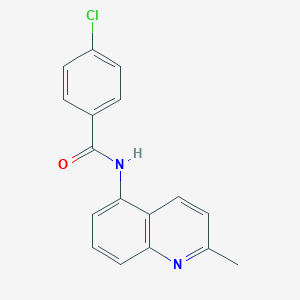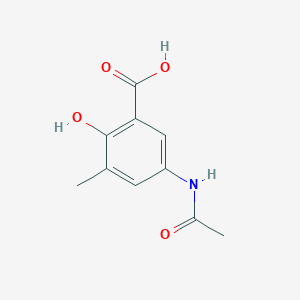![molecular formula C21H20N4O6S B246473 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound with potential applications in scientific research. It is a pyrazolopyrimidine derivative that has been shown to exhibit promising pharmacological properties, including anticancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits cell cycle progression by downregulating cyclin D1 and upregulating p21. In addition, it has been shown to have anti-angiogenic effects by inhibiting the VEGF pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. It has been shown to have promising pharmacological properties and could be a potential candidate for drug development. However, one limitation is that further studies are needed to fully understand its pharmacokinetics and toxicity profile.
Direcciones Futuras
There are several future directions for research on 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to further investigate its potential as a novel anticancer and anti-inflammatory agent. This could involve studying its mechanism of action in more detail and conducting preclinical studies to evaluate its efficacy and safety. Another direction is to explore its potential as a molecular probe for studying signaling pathways involved in cancer and inflammation. This could involve synthesizing derivatives of the compound with fluorescent or biotin tags for use in imaging or affinity purification experiments.
Métodos De Síntesis
The synthesis of 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and 3-aminobenzenesulfonamide in the presence of a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the pyrazolopyrimidine ring system. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to exhibit promising pharmacological properties, including anticancer and anti-inflammatory effects. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C21H20N4O6S |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H20N4O6S/c1-29-14-10-12(11-15(30-2)17(14)31-3)18-22-19-16(20(26)23-18)21(32(4,27)28)24-25(19)13-8-6-5-7-9-13/h5-11,24H,1-4H3 |
Clave InChI |
UVFSKPOENHTWCY-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)


![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)


![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)